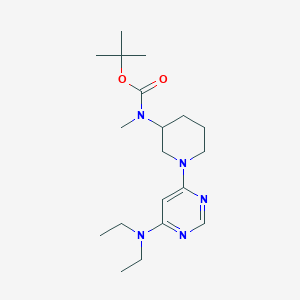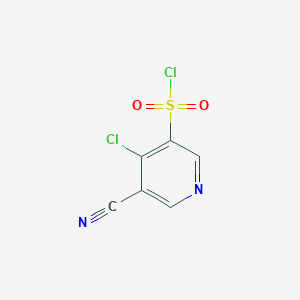![molecular formula C18H22N4OS B2620599 1-(3,4-dimethylphenyl)-7-((2-ethoxyethyl)thio)-4-methyl-1H-pyrazolo[3,4-d]pyridazine CAS No. 1105237-98-6](/img/structure/B2620599.png)
1-(3,4-dimethylphenyl)-7-((2-ethoxyethyl)thio)-4-methyl-1H-pyrazolo[3,4-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethylphenyl)-7-((2-ethoxyethyl)thio)-4-methyl-1H-pyrazolo[3,4-d]pyridazine is a synthetic organic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyridazine core with various substituents, makes it an interesting subject for chemical research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-7-((2-ethoxyethyl)thio)-4-methyl-1H-pyrazolo[3,4-d]pyridazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazolo[3,4-d]pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the 3,4-dimethylphenyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, using a 3,4-dimethylphenyl halide and the pyrazolo[3,4-d]pyridazine core.
Attachment of the 2-ethoxyethylthio group: This can be done through a nucleophilic substitution reaction where the pyrazolo[3,4-d]pyridazine derivative reacts with 2-ethoxyethylthiol under suitable conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-dimethylphenyl)-7-((2-ethoxyethyl)thio)-4-methyl-1H-pyrazolo[3,4-d]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any reducible functional groups present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, nucleophiles like thiols or amines, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives of the parent compound.
Substitution: Substituted pyrazolo[3,4-d]pyridazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-7-((2-ethoxyethyl)thio)-4-methyl-1H-pyrazolo[3,4-d]pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine: Lacks the 2-ethoxyethylthio group, which may affect its biological activity and chemical reactivity.
1-(3,4-dimethylphenyl)-7-((2-hydroxyethyl)thio)-4-methyl-1H-pyrazolo[3,4-d]pyridazine: Contains a hydroxyethylthio group instead of an ethoxyethylthio group, potentially altering its solubility and reactivity.
Uniqueness: The presence of the 2-ethoxyethylthio group in 1-(3,4-dimethylphenyl)-7-((2-ethoxyethyl)thio)-4-methyl-1H-pyrazolo[3,4-d]pyridazine distinguishes it from similar compounds, potentially enhancing its solubility, stability, and biological activity. This unique structural feature may contribute to its specific interactions with molecular targets and its overall chemical behavior.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-7-(2-ethoxyethylsulfanyl)-4-methylpyrazolo[3,4-d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-5-23-8-9-24-18-17-16(14(4)20-21-18)11-19-22(17)15-7-6-12(2)13(3)10-15/h6-7,10-11H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTKEZQUKRNIGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=C2C(=C(N=N1)C)C=NN2C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide](/img/structure/B2620521.png)
![7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2620523.png)

![6-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2620525.png)
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2620526.png)



![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2620533.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide](/img/structure/B2620536.png)
![ethyl 2-{2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate](/img/structure/B2620539.png)
